molecular formula C13H13NO2S2 B286180 3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione

3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione

Cat. No. B286180
M. Wt: 279.4 g/mol
InChI Key: DYVRRZQLZYGWNH-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione, also known as ETM, is a thiazolidinedione derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. ETM has been extensively studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mechanism of Action

The mechanism of action of 3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that 3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. 3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in the degradation of extracellular matrix proteins. Additionally, 3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and monocyte chemoattractant protein-1 (MCP-1), in animal models of inflammation. 3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. Additionally, 3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has been found to improve insulin sensitivity and reduce blood glucose levels in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, 3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of 3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione. One potential direction is to investigate the potential of 3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the anti-cancer properties of 3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione further and investigate its potential as a chemotherapeutic agent. Additionally, further research is needed to understand the mechanism of action of 3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione and identify its molecular targets. Finally, efforts should be made to improve the solubility of 3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione in aqueous solutions, which would facilitate its administration in vivo.

Synthesis Methods

3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 5-ethyl-2-thiophenecarboxaldehyde with thiosemicarbazide, followed by the reaction with allyl bromide and finally, the reaction with maleic anhydride. The yield of 3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratios.

Scientific Research Applications

3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has also been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to have anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels in animal models of type 2 diabetes.

properties

Molecular Formula

C13H13NO2S2

Molecular Weight

279.4 g/mol

IUPAC Name

(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C13H13NO2S2/c1-3-7-14-12(15)11(18-13(14)16)8-10-6-5-9(4-2)17-10/h3,5-6,8H,1,4,7H2,2H3/b11-8-

InChI Key

DYVRRZQLZYGWNH-FLIBITNWSA-N

Isomeric SMILES

CCC1=CC=C(S1)/C=C\2/C(=O)N(C(=O)S2)CC=C

SMILES

CCC1=CC=C(S1)C=C2C(=O)N(C(=O)S2)CC=C

Canonical SMILES

CCC1=CC=C(S1)C=C2C(=O)N(C(=O)S2)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.